molecular formula C16H9BrN2 B5756443 4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile

4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile

Cat. No.: B5756443
M. Wt: 309.16 g/mol
InChI Key: NZFJQQUITGOOMP-DHDCSXOGSA-N
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Description

4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile is an organic compound characterized by the presence of a bromophenyl group and a cyanoethenyl group attached to a benzonitrile core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base to form the intermediate 4-bromo-α-cyanocinnamic acid. This intermediate is then subjected to a dehydration reaction to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and bromophenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile include:

    4-bromophenyl 4-bromobenzoate: This compound shares the bromophenyl group but differs in its overall structure and properties.

    4-bromophenyl 4-nitrobenzoate: Another related compound with a nitro group instead of a cyano group, leading to different chemical behaviors and applications

Properties

IUPAC Name

4-[(E)-2-(4-bromophenyl)-1-cyanoethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2/c17-16-7-3-12(4-8-16)9-15(11-19)14-5-1-13(10-18)2-6-14/h1-9H/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFJQQUITGOOMP-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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